REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11]([OH:13])=[O:12])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH3:18]COCC>CN(C)C=O>[C:1]1([CH:7]([C:11]([OH:13])=[O:12])[C:8]([O:10][CH3:18])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
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Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated at 40°-50° C. for 3 hours
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The clear solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove any residual thionyl chloride
|
Type
|
DISSOLUTION
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Details
|
The oily residue was redissolved in dry ether (40 mL)
|
Type
|
ADDITION
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Details
|
the solution was treated with methyl alcohol (0.075. mol, 3 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ether
|
Type
|
EXTRACTION
|
Details
|
The precipitated oil was extracted with CH2Cl2 (50 ml×3)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (50 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The oily product crystallized
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |